Cas no 4228-12-0 (1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-ol)

1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(2,3-Dihydro-1H-inden-5-yl)ethanol
- 1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-ol
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- MDL: MFCD12181075
- Inchi: 1S/C11H14O/c1-8(12)10-6-5-9-3-2-4-11(9)7-10/h5-8,12H,2-4H2,1H3
- InChI Key: MGRJAGOMYSRJSY-UHFFFAOYSA-N
- SMILES: OC(C)C1C=CC2CCCC=2C=1
Computed Properties
- Exact Mass: 162.104
- Monoisotopic Mass: 162.104
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2
- XLogP3: 2.3
1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-295622-2.5g |
1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol |
4228-12-0 | 2.5g |
$949.0 | 2023-09-06 | ||
Enamine | EN300-295622-1g |
1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol |
4228-12-0 | 1g |
$485.0 | 2023-09-06 | ||
Ambeed | A1087944-1g |
1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-ol |
4228-12-0 | 95% | 1g |
$441.0 | 2023-03-17 | |
Enamine | EN300-295622-0.25g |
1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol |
4228-12-0 | 0.25g |
$447.0 | 2023-09-06 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01027433-5g |
1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-ol |
4228-12-0 | 95% | 5g |
¥8785.0 | 2024-04-18 | |
Enamine | EN300-295622-1.0g |
1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol |
4228-12-0 | 1g |
$0.0 | 2023-06-07 | ||
Ambeed | A1087944-5g |
1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-ol |
4228-12-0 | 95% | 5g |
$1280.0 | 2023-03-17 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01027433-1g |
1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-ol |
4228-12-0 | 95% | 1g |
¥3031.0 | 2024-04-18 | |
Enamine | EN300-295622-10.0g |
1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol |
4228-12-0 | 10.0g |
$3131.0 | 2023-02-28 | ||
Enamine | EN300-295622-5g |
1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol |
4228-12-0 | 5g |
$1406.0 | 2023-09-06 |
1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-ol Related Literature
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Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
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Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
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3. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
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Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
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Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
Additional information on 1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-ol
Introduction to 1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-ol (CAS No. 4228-12-0)
1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 4228-12-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a dihydroindene scaffold linked to an ethanol moiety, has garnered attention due to its structural versatility and potential applications in medicinal chemistry. The compound’s unique structural features make it a valuable scaffold for the development of novel bioactive molecules.
The dihydroindene core is a fused bicyclic structure that has been extensively studied for its pharmacological properties. This motif is commonly found in various pharmacologically active agents, including those with anti-inflammatory, analgesic, and neuroprotective effects. The presence of the ethan-1-ol group at the 1-position of the dihydroindene ring introduces a hydroxyl functionality that can participate in hydrogen bonding interactions, enhancing the compound’s binding affinity to biological targets.
Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds such as dihydroindenes in developing new therapeutic agents. The structural framework of 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol provides a promising platform for modulating biological pathways relevant to diseases such as cancer, neurodegenerative disorders, and infectious diseases. Researchers have been exploring derivatives of this compound to optimize its pharmacokinetic and pharmacodynamic properties.
In particular, the 5-position of the dihydroindene ring offers a strategic site for functionalization, enabling the introduction of various substituents that can fine-tune the compound’s biological activity. This flexibility has led to the synthesis of numerous analogs with enhanced potency and selectivity. For instance, studies have demonstrated that modifications at the 5-position can significantly alter the compound’s interaction with target enzymes and receptors, making it a valuable tool for structure-activity relationship (SAR) studies.
The pharmaceutical industry has shown considerable interest in bioisosteres of established drug molecules, as they offer a means to improve drug-like properties without altering core pharmacological activity. 1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-ol serves as an excellent example of a bioisostere that can replace rigid aromatic rings with more flexible cyclohexane-based structures while maintaining or enhancing biological activity. This approach has been particularly useful in developing drugs with improved solubility and metabolic stability.
Moreover, computational chemistry and molecular modeling techniques have played a crucial role in understanding the interactions of 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol with biological targets. These methods have allowed researchers to predict binding affinities and optimize molecular structures for better efficacy. The combination of experimental synthesis and computational analysis has accelerated the discovery process for novel therapeutic agents derived from this scaffold.
Recent research has also explored the potential of prodrug strategies involving derivatives of 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol. Prodrugs are designed to enhance drug delivery by improving solubility or stability before being converted into their active form within the body. By incorporating this compound into prodrug formulations, researchers aim to achieve higher bioavailability and targeted release profiles, thereby improving therapeutic outcomes.
The synthesis of 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol involves multi-step organic reactions that highlight its synthetic accessibility. Advances in synthetic methodologies have enabled the efficient preparation of this compound and its derivatives on both laboratory and industrial scales. Techniques such as catalytic hydrogenation, Grignard reactions, and palladium-catalyzed cross-coupling reactions have been employed to construct the dihydroindene core and introduce functional groups at specific positions.
The compound’s chemical properties make it amenable to further derivatization using various functional groups such as halogens, alcohols, and amines. These modifications can be tailored to achieve specific biological activities or improve physicochemical properties like lipophilicity and metabolic stability. The versatility of 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol as a scaffold underscores its importance in medicinal chemistry.
In conclusion, 1-(2,3-Dihydro - 1H - inden - 5 - yl)ethan - 1 - ol (CAS No . 4228 - 12 - 0) represents a promising compound with significant potential in pharmaceutical research . Its unique structural features , combined with recent advancements in synthetic chemistry and drug discovery , make it a valuable candidate for developing novel therapeutic agents . Further exploration of its derivatives and applications will continue to expand its role in addressing various medical challenges .
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